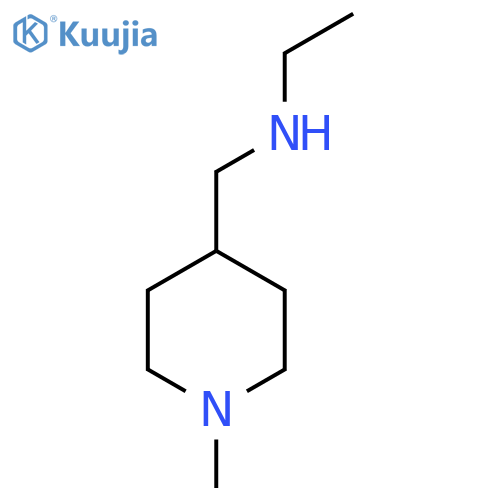Cas no 1249079-24-0 (Ethyl-(1-methyl-piperidin-4-ylmethyl)-amine)

1249079-24-0 structure
商品名:Ethyl-(1-methyl-piperidin-4-ylmethyl)-amine
Ethyl-(1-methyl-piperidin-4-ylmethyl)-amine 化学的及び物理的性質
名前と識別子
-
- Ethyl-(1-methyl-piperidin-4-ylmethyl)-amine
- N-((1-Methylpiperidin-4-yl)methyl)ethanamine
- AM91323
- ethyl (1-methylpiperidin-4-ylmethyl)amine
- ethyl[(1-methylpiperidin-4-yl)methyl]amine
-
- MDL: MFCD16110414
- インチ: 1S/C9H20N2/c1-3-10-8-9-4-6-11(2)7-5-9/h9-10H,3-8H2,1-2H3
- InChIKey: HWZLTDTXMVDKSU-UHFFFAOYSA-N
- ほほえんだ: N1(C)CCC(CNCC)CC1
計算された属性
- せいみつぶんしりょう: 156.162648646g/mol
- どういたいしつりょう: 156.162648646g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 11
- 回転可能化学結合数: 3
- 複雑さ: 95.7
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 15.3
- 疎水性パラメータ計算基準値(XlogP): 0.9
Ethyl-(1-methyl-piperidin-4-ylmethyl)-amine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1778340-1g |
N-((1-Methylpiperidin-4-yl)methyl)ethanamine |
1249079-24-0 | 98% | 1g |
¥32766.00 | 2024-08-09 | |
| Fluorochem | 087879-1g |
Ethyl-(1-methyl-piperidin-4-ylmethyl)-amine |
1249079-24-0 | 1g |
£755.00 | 2022-03-01 | ||
| Chemenu | CM490587-1g |
N-((1-Methylpiperidin-4-yl)methyl)ethanamine |
1249079-24-0 | 97% | 1g |
$778 | 2022-09-03 |
Ethyl-(1-methyl-piperidin-4-ylmethyl)-amine 関連文献
-
Daniel Sieh,Julia Schöffel,Peter Burger Dalton Trans., 2011,40, 9512-9524
-
Fred Wudl Energy Environ. Sci., 2013,6, 392-406
-
Anna Maroń,Katarzyna Czerwińska,Barbara Machura,Luis Raposo,Catarina Roma-Rodrigues,Alexandra R. Fernandes,Jan G. Małecki,Agata Szlapa-Kula,Slawomir Kula,Stanisław Krompiec Dalton Trans., 2018,47, 6444-6463
-
Chuan G. Ning,Jing K. Deng,Michael S. Deleuze Phys. Chem. Chem. Phys., 2008,10, 2374-2389
-
Debajyoti Das,Chandralina Patra Mater. Adv., 2021,2, 2055-2067
1249079-24-0 (Ethyl-(1-methyl-piperidin-4-ylmethyl)-amine) 関連製品
- 2227246-92-4(Fmoc-PEG12-NHS ester)
- 1934536-76-1((6-Methyl-1H-pyrrolo[2,3-b]pyridin-2-yl)methanol)
- 712324-41-9(2-[2-(5-Chloroquinolin-8-yl)oxyethoxy]benzaldehyde)
- 2171150-05-1((1r,3r)-3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)benzamidocyclobutane-1-carboxylic acid)
- 2229400-41-1(2,2-dimethyl-3-(2-methyl-6-nitrophenyl)propan-1-ol)
- 125802-05-3(1-(2-methoxyphenyl)cyclohexan-1-amine)
- 1866741-03-8(2-(Pentan-2-yl)cyclopropane-1-carboxylic acid)
- 2172040-37-6(3-{1-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanoylazetidin-3-yl}propanoic acid)
- 1207680-11-2(3-(2-fluoro-4-methylphenyl)prop-2-enal)
- 1226459-51-3(7-(4-benzylpiperazine-1-carbonyl)-5-(propan-2-yl)-2H,3H,5H-pyrazolo4,3-cpyridin-3-one)
推奨される供給者
Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量
